6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Antitubercular Mycobacterium tuberculosis Structure–Activity Relationship

6-Chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one (CAS 305864-93-1, molecular formula C22H14Cl2O3, molecular weight 397.25 g/mol) is a synthetic 4-phenylcoumarin (neoflavone) derivative featuring a 6-chloro substituent on the benzopyranone core and a 7-(4-chlorobenzyl)oxy ether side chain. This compound is categorized within the rare chemical portfolio distributed under the Sigma-Aldrich AldrichCPR program, indicating limited commercial availability and the absence of pre-collected analytical data from the supplier.

Molecular Formula C22H14Cl2O3
Molecular Weight 397.2 g/mol
Cat. No. B11152560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Molecular FormulaC22H14Cl2O3
Molecular Weight397.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H14Cl2O3/c23-16-8-6-14(7-9-16)13-26-21-12-20-18(10-19(21)24)17(11-22(25)27-20)15-4-2-1-3-5-15/h1-12H,13H2
InChIKeyRZTZSIOMNYTRAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one: Structural Identity and Scientific Positioning


6-Chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one (CAS 305864-93-1, molecular formula C22H14Cl2O3, molecular weight 397.25 g/mol) is a synthetic 4-phenylcoumarin (neoflavone) derivative featuring a 6-chloro substituent on the benzopyranone core and a 7-(4-chlorobenzyl)oxy ether side chain . This compound is categorized within the rare chemical portfolio distributed under the Sigma-Aldrich AldrichCPR program, indicating limited commercial availability and the absence of pre-collected analytical data from the supplier . It is formally cited as Reference Example 629 in US patent 10,202,379, which describes substituted polycyclic carbamoyl pyridone derivatives with cap-dependent endonuclease inhibitory activity, placing the compound within a defined intellectual property framework [1].

Why 6-Chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one Cannot Be Replaced by Generic 4-Phenylcoumarin Analogs


The 4-phenylcoumarin scaffold is pharmacologically permissive yet highly sensitive to substitution pattern; even minor alterations in the position or electronic character of substituents can ablate or invert biological activity. Published structure–activity relationship (SAR) studies on 4-phenylcoumarin-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) explicitly identified the 6-chloro substituent as critical for optimal antiviral potency, while the nature of the 7-position linker profoundly determines target engagement and binding mode [1]. Furthermore, anti-tubercular screening of chlorinated coumarins isolated from Fomitopsis officinalis revealed that the position of the chlorine atom (C-6 vs. C-7) governs both the spectrum and magnitude of antimicrobial activity against the Mycobacterium tuberculosis complex [2]. Therefore, interchanging the target compound with analogs bearing different halogen positions, alternative 7-substituents, or an absent 7-ether group will yield structurally distinct chemical entities with non-equivalent biological profiles, invalidating cross-extrapolation of potency or selectivity data.

Quantitative Differentiation Evidence for 6-Chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one Against Comparators


Positional Chlorine Isomerism Drives Divergent Anti-Tubercular Potency Among 4-Phenylcoumarins

In the J. Nat. Prod. (2013) study of chlorinated coumarins from Fomitopsis officinalis, the 6-chloro positional isomer (6-chloro-4-phenyl-2H-chromen-2-one, Compound 1) and the 7-chloro positional isomer (7-chloro-4-phenyl-2H-chromen-2-one, Compound 3) were directly compared for antimicrobial activity. Both compounds exhibited narrow-spectrum activity with lowest MIC values against the M. tuberculosis complex, yet only the 6-chloro isomer (Compound 1) demonstrated the combination of substituent positions that track with enhanced target engagement in follow-on mechanistic studies [1]. The target compound uniquely combines a 6-chloro substituent with a 7-(4-chlorobenzyl)oxy ether, a dual-substitution pattern not represented among the four characterized isolates [2].

Antitubercular Mycobacterium tuberculosis Structure–Activity Relationship

6-Chloro and 4-Phenyl Groups Are Independently Validated as Essential Pharmacophoric Elements in 4-Phenylcoumarin NNRTIs

Batran et al. (2023) performed a systematic SAR study on 4-phenylcoumarin derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The study explicitly concluded that the 6-chloro substituent and the 4-phenyl substituent are critical for optimum anti-HIV-1 activity [1]. The most potent compound in the series, hydrazone derivative 8b, achieved an IC50 of 9.01 nM against HIV-1 RT, comparable to the reference drug Efavirenz, and its binding mode requires a 5-atom linker at the 7-position (=N-NH-CO-CH2-O-) to support rotational flexibility for proper fit in the NNRTI binding pocket [1]. The target compound bears both required fragments (6-Cl and 4-Ph) and features a distinct 7-(4-chlorobenzyl)oxy linker with a different atom count and electronic profile compared to the optimized 8b linker, positioning it as a structurally pre-validated yet chemically differentiated candidate for NNRTI lead exploration.

HIV-1 Reverse Transcriptase NNRTI Pharmacophore

Unique 7-(4-Chlorobenzyl)oxy Substituent Differentiates the Target Compound from All Characterized 6-Chloro-4-phenylcoumarin Library Members

Sigma-Aldrich catalogs the target compound under the AldrichCPR (Custom Prepared Rare chemicals) designation (Product No. R632953), a portfolio reserved for compounds that are not part of standard commercial inventories and for which the supplier does not provide pre-collected analytical data . A structural survey of commercially cataloged 6-chloro-4-phenyl-2H-chromen-2-one congeners reveals that the 7-(4-chlorobenzyl)oxy substituent is a structurally unique combination. The closest commercially listed analogs include: 6-chloro-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one (CAS 374765-56-7, OMe replaces Cl on the benzyl ring) [1]; 6-chloro-7-((2-chloro-6-fluorobenzyl)oxy)-4-phenyl-2H-chromen-2-one (CAS 307547-62-2, ortho-Cl/ortho-F pattern vs. para-Cl) ; and 6-chloro-7-((2-chlorobenzyl)oxy)-4-phenyl-2H-chromen-2-one (CAS 332055-41-1, ortho-Cl vs. para-Cl) . In each case, the electronic and steric character of the 7-benzyloxy substituent is altered, affecting lipophilicity, metabolic stability, and target complementarity. The 4-chlorobenzyloxy moiety provides a defined para-chloro substitution pattern with a calculated increase in lipophilicity and altered metabolic profile relative to the methoxy or ortho-chloro variants.

Chemical Library AldrichCPR Structural Uniqueness Procurement

Patent-Cited Reference Example Status Provides Defined Intellectual Property Context Absent from Non-Patented Analogs

The target compound is specifically enumerated as Reference Example 629 in US Patent 10,202,379 B2, which claims substituted polycyclic carbamoyl pyridone derivatives as cap-dependent endonuclease inhibitors with anti-influenza virus activity [1]. This patent citation establishes a concrete experimental context: the compound served as a synthetic intermediate or comparative standard in a defined medicinal chemistry program, unlike its 7-(4-methoxybenzyl)oxy or 7-(2-chlorobenzyl)oxy analogs, which are not indexed in the same patent family. While the patent does not disclose specific biological data for Reference Example 629, its inclusion within a granted US patent provides documented provenance, synthetic accessibility via the described route, and a defined structural relationship to the claimed pharmacophore [1].

Patent Cap-dependent Endonuclease Influenza Reference Example

Recommended Application Scenarios for 6-Chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one Based on Quantitative Evidence


Anti-Tubercular SAR Expansion: Exploring 7-Ether Modifications on the 6-Chloro-4-phenylcoumarin Pharmacophore

The J. Nat. Prod. (2013) study established that 6-chloro-4-phenyl-2H-chromen-2-one (Compound 1, MIC = 0.391 µg/mL against M. tuberculosis H37Rv) is the minimal anti-TB pharmacophore within the chlorinated coumarin series [1][2]. The target compound extends this scaffold with a 7-(4-chlorobenzyl)oxy substituent, a chemical space unexplored in the original anti-TB coumarin panel. Procurement of this compound enables systematic evaluation of how a para-chlorobenzyloxy 7-ether modulates antimycobacterial potency, selectivity index, and intracellular activity against replicating and non-replicating M. tuberculosis, directly building on the validated 6-chloro-4-phenylcoumarin anti-TB template.

HIV-1 NNRTI Lead Diversification Using a Pre-Validated Core with a Non-Canonical 7-Linker

The 2023 SAR study by Batran et al. confirmed that the 6-chloro and 4-phenyl substituents are essential for HIV-1 RT inhibition, while the 7-linker atom count and composition dictate binding mode and potency (Compound 8b IC50 = 9.01 nM) [3]. The target compound conserves the validated 6-Cl/4-Ph core while offering a different 7-linker (3-atom O-CH2 vs. 5-atom =N-NH-CO-CH2-O-). This structural divergence makes the compound suitable for evaluating whether alternative 7-substitution patterns can yield novel NNRTI chemotypes with distinct resistance profiles or improved pharmacokinetic properties relative to the optimized 8b series.

Cap-Dependent Endonuclease Inhibitor Programs: Patent-Documented Reference Standard for Influenza Drug Discovery

The compound's explicit enumeration as Reference Example 629 in US 10,202,379 B2 positions it as a documented synthetic intermediate or comparator within a cap-dependent endonuclease inhibitor program targeting influenza virus [4]. Pharmaceutical research groups pursuing this target class may procure the compound as a structurally defined reference standard for assay validation, patent landscape analysis, or as a starting point for synthesizing novel carbamoyl pyridone–coumarin hybrid structures.

Chemical Biology Probe Development: Structure–Function Studies of 4-Phenylcoumarin–Protein Interactions

The unique combination of substituents (6-Cl, 4-Ph, 7-OCH2-4-Cl-Ph) distinguishes this compound from all commercially available 4-phenylcoumarin analogs . This structural singularity supports its use as a chemical biology probe for investigating coumarin–protein binding interactions, particularly where the 7-substituent may engage auxiliary binding pockets or modulate target residence time. The para-chlorobenzyl group may also serve as a convenient spectroscopic handle (UV, fluorescence quenching) in biophysical binding assays.

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